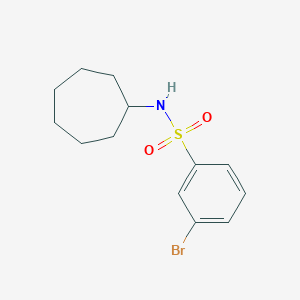![molecular formula C20H15FN4O2S2 B269825 N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B269825.png)
N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a quinazolinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group. The quinazolinyl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and quinazolinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- **N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-[(2Z)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H15FN4O2S2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H15FN4O2S2/c1-25-18(27)14-4-2-3-5-15(14)23-20(25)29-11-17(26)24-19-22-16(10-28-19)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,22,24,26) |
Clé InChI |
UFAJWLPNAILODX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide](/img/structure/B269743.png)
![N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine](/img/structure/B269750.png)
![(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)

![2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B269756.png)
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)



![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B269773.png)
![5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
![2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B269789.png)
